molecular formula C10H9NO2 B3045666 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- CAS No. 111506-26-4

7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-

Cat. No. B3045666
CAS RN: 111506-26-4
M. Wt: 175.18 g/mol
InChI Key: IUAUCKUPPITNHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-” are not explicitly provided in the sources I found .

Scientific Research Applications

Photochromic Properties

  • Photochromic Characteristics : Derivatives of 7H-1,4-Dioxino[2,3-e]indole exhibit significant photochromic properties, which are valuable for developing variable-transmission materials. These properties include the rate constant of thermal bleaching, UV/VIS spectrum of the opened colored form, and photocoloration yield (Tardieu et al., 1992).

Organic Synthesis

  • Redox-Neutral C-H Functionalization : A method for the redox-neutral C-2 and C-3 dual C-H functionalization of indoles with nitrones has been developed, leading to efficient and regioselective synthesis of 7H-indolo[2,3-c]quinolines (Li et al., 2021).
  • Synthesis of Novel Indolodioxanes : A new family of tricyclic indolodioxanes, containing the 2,3-dihydro-7H-1,4-dioxino[2,3-e]indole nucleus, has been synthesized. These compounds are potent ligands for the 5-HT1A receptor (Ennis et al., 1992).

Medicinal Chemistry

  • HCV NS5B Polymerase Inhibitors : Novel heteroaryl fused indole ring systems, including derivatives of 7H-1,4-Dioxino[2,3-e]indole, have been developed as effective inhibitors of the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase (Ding et al., 2011).
  • Cytotoxic Agents : Certain derivatives of 7H-1,4-Dioxino[2,3-e]indole have demonstrated cytotoxic activity against breast cancer cell lines, indicating potential in cancer therapy (Modi et al., 2011).

Mechanism of Action

The mechanism of action of “7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-” are not explicitly provided in the sources I found .

properties

IUPAC Name

3,7-dihydro-2H-[1,4]dioxino[2,3-e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAUCKUPPITNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547305
Record name 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-

CAS RN

111506-26-4
Record name 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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